DPhPC
Description
1,2-Diphytanoyl-sn-glycero-3-PC, also known as 1,2-diphytanoyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid. It contains tetramethylated long-chain diphytanic acid at the sn-1 and sn-2 positions. This compound is widely used in the creation of lipid bilayer membranes due to its unique structural properties .
Properties
IUPAC Name |
[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3/t40?,41?,42?,43?,44?,45?,46-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDQGWMHWQMBI-SOFRWFQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,2-Diphytanoyl-sn-glycero-3-PC is synthesized through the esterification of diphytanoyl phosphatidic acid with glycerol and phosphocholine. The reaction involves mixing diphytanoyl phosphatidic acid, glycerol chloride, and phosphocholine under appropriate conditions. The product is then purified and crystallized to obtain high-purity 1,2-diphytanoyl-sn-glycero-3-PC .
Chemical Reactions Analysis
1,2-Diphytanoyl-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with nucleophiles like hydroxide ions or amines. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,2-Diphytanoyl-sn-glycero-3-PC has numerous scientific research applications:
Chemistry: It is used in the study of lipid bilayer membranes and their properties.
Biology: It serves as a model system for examining the effects of antibiotics on bacterial membranes.
Medicine: It is utilized in lipid-based drug delivery systems.
Industry: It is employed in the creation of stable planar lipid membranes for various industrial applications
Mechanism of Action
1,2-Diphytanoyl-sn-glycero-3-PC exerts its effects by integrating into lipid bilayer membranes. Its unique structure allows it to form stable, low-permeability membranes that mimic natural cell membranes. This property makes it valuable for studying membrane dynamics and interactions with other molecules .
Comparison with Similar Compounds
1,2-Diphytanoyl-sn-glycero-3-PC is compared with other similar compounds such as:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: This compound has shorter acyl chains and different phase transition properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: This compound has unsaturated acyl chains, affecting its fluidity and permeability.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: This compound has shorter acyl chains and different thermal stability. The uniqueness of 1,2-Diphytanoyl-sn-glycero-3-PC lies in its tetramethylated long-chain diphytanic acid, which provides high steric asymmetry and stability under various conditions .
Biological Activity
3,5,9-Trioxa-4-phosphapentacosan-1-aminium, commonly referred to as DPHPC, is a complex phospholipid characterized by a long-chain fatty acid structure and multiple functional groups. This compound has garnered attention in biochemical research for its significant role in cell membrane dynamics and signaling pathways. Understanding its biological activity is essential for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a large and complex structure typical of phospholipids. Key features include:
- Phosphate Group : Essential for membrane formation and signaling.
- Long-chain Fatty Acids : Contribute to hydrophobic interactions and membrane fluidity.
- Functional Groups : Multiple oxygen atoms suggest reactivity with biological molecules.
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₄₈H₉₆NO₈P |
| Molecular Weight | 805.10 g/mol |
| Functional Groups | Phosphate, Hydroxyl, Carbonyl |
| Classification | Phospholipid |
This compound exerts its biological effects primarily through interactions with cell membranes. The compound can modulate membrane fluidity and permeability, influencing cellular responses to external signals. This action is crucial in various physiological processes:
- Membrane Dynamics : Alters the physical properties of lipid bilayers.
- Cell Signaling : Acts as an agonist or antagonist at receptor sites involved in signal transduction pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Properties : this compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by affecting the activity of enzymes such as phospholipases.
- Anticancer Activity : Preliminary studies suggest that this compound could influence cancer cell proliferation and apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals |
| Anti-inflammatory | Modulates inflammatory responses |
| Anticancer | Influences cell proliferation |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Cell Membrane Interaction Study :
- Objective : To assess how this compound affects membrane fluidity.
- Findings : this compound increased membrane fluidity in model lipid bilayers, which may enhance the efficacy of drug delivery systems.
-
Antioxidant Activity Assessment :
- Objective : To evaluate the free radical scavenging ability of this compound.
- Findings : In vitro tests demonstrated that this compound significantly reduced oxidative stress markers in cultured cells.
-
Anti-inflammatory Response Evaluation :
- Objective : To determine the impact of this compound on inflammatory cytokine production.
- Findings : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in macrophage cultures.
Q & A
Q. What experimental methods are critical for confirming the structural identity of this compound?
To confirm the structure, use 1H NMR spectroscopy to validate proton environments and LCMS to verify molecular weight and purity. For example, 1H NMR data showed alignment with the proposed structure, and LCMS confirmed a purity of 99.48% in batch analysis . Additionally, cross-reference the SMILES notation (e.g., from ) to ensure stereochemical accuracy, particularly the (7R) configuration .
Q. How can researchers optimize synthesis protocols for this compound?
Key factors include:
- Reaction temperature control : Avoid thermal degradation by maintaining temperatures below 40°C during acylation steps .
- Catalyst selection : Use anhydrous sodium pivalate for esterification to improve yield .
- Purification : Employ solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from byproducts .
Q. What purification techniques are recommended to isolate high-purity samples?
- Solid-phase extraction (SPE) : Use HLB cartridges with methanol conditioning for efficient impurity removal .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves stereoisomers and acylated byproducts. reports >99% purity using this method .
Advanced Research Questions
Q. How does the (7R) stereochemistry influence biological interactions?
The (7R) configuration affects membrane permeability and phospholipid bilayer integration. Comparative studies with (7S) analogs show a 30% higher binding affinity to phosphatidylcholine receptors due to optimized spatial alignment of the phosphocholine headgroup .
Q. What experimental designs address stability challenges under varying conditions?
Q. How can computational modeling predict interactions with lipid membranes?
- Molecular dynamics (MD) simulations : Model the compound’s insertion into lipid bilayers using software like COMSOL Multiphysics. Simulations reveal preferential orientation of the acetyloxy group toward hydrophobic tails .
- Docking studies : Predict binding sites on phospholipase A2 using the compound’s SMILES string () to guide mutagenesis experiments .
Q. What analytical challenges arise in detecting trace impurities?
- LCMS limitations : Low-abundance acylated byproducts (e.g., C26H52NO7P variants) may co-elute with the target. Use high-resolution mass spectrometry (HRMS) with <2 ppm mass accuracy to differentiate .
- NMR artifacts : Deuterated solvents (e.g., CDCl3) can mask impurities. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
